2-methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride
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Overview
Description
2-methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride is an organic compound that belongs to the class of secondary alcohols and amines. This compound is characterized by the presence of a hydroxyl group (-OH) and an amino group (-NH-) attached to a central carbon atom, which is further bonded to a 3-methylphenyl group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride typically involves the following steps:
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Formation of the Amino Alcohol Backbone: : The initial step involves the reaction of 2-methylpropan-2-ol with a suitable amine, such as 3-methylbenzylamine. This reaction is usually carried out in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions to facilitate the formation of the amino alcohol.
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Hydrochloride Salt Formation: : The resulting amino alcohol is then treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step is crucial for enhancing the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions helps in maintaining the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in 2-methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : The compound can be reduced to form a primary amine or alcohol. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
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Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Primary amines, primary alcohols
Substitution: Various substituted amines and alcohols
Scientific Research Applications
2-methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride has a wide range of applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
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Biology: : The compound is used in the study of enzyme interactions and protein-ligand binding due to its structural similarity to biologically active molecules.
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Industry: : The compound is used in the production of fine chemicals and as a precursor for the synthesis of various industrially important compounds.
Mechanism of Action
The mechanism by which 2-methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. The 3-methylphenyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-{[(2-methylphenyl)methyl]amino}propan-2-ol hydrochloride
- 2-methyl-1-{[(4-methylphenyl)methyl]amino}propan-2-ol hydrochloride
- 2-methyl-1-{[(3-chlorophenyl)methyl]amino}propan-2-ol hydrochloride
Uniqueness
Compared to its analogs, 2-methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride exhibits unique properties due to the position of the methyl group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity, binding affinity, and overall biological activity. The specific arrangement of functional groups in this compound makes it particularly useful for certain applications where other analogs may not be as effective.
Properties
CAS No. |
2694727-92-7 |
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Molecular Formula |
C12H20ClNO |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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